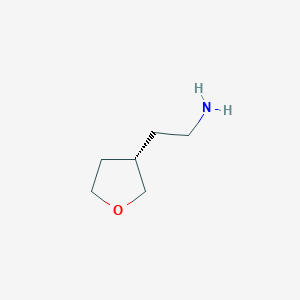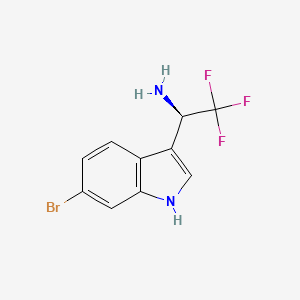
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a chloropropanone backbone with an aminoethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-2-ethylphenylamine with a chloropropanone derivative. One common method is the nucleophilic substitution reaction where the amino group of 3-amino-2-ethylphenylamine attacks the carbonyl carbon of 1-chloropropan-2-one, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl, alkoxy, or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can undergo nucleophilic attack by cellular nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-propylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-isopropylphenyl)-1-chloropropan-2-one
Uniqueness: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The ethyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
1-(3-amino-2-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-9(11(12)7(2)14)5-4-6-10(8)13/h4-6,11H,3,13H2,1-2H3 |
InChI-Schlüssel |
QHTYVZNEGVIMKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1N)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)


